
アサピプラント
概要
説明
ASAPIPRANTは、S-555739としても知られており、プロスタグランジンD2受容体(DP1受容体)の強力かつ選択的なアンタゴニストです。これは、塩野義製薬株式会社によって開発されました。 そして、アレルギー性鼻炎や喘息などの様々な炎症性疾患の治療において大きな可能性を示しています 。 ASAPIPRANTの分子式はC24H27N3O7Sであり、DP1受容体に対して高い親和性と選択性を示します .
科学的研究の応用
Infectious Diseases
Recent studies have highlighted the efficacy of asapiprant in combating pneumococcal infections. In a controlled study involving young mice infected with Streptococcus pneumoniae, treatment with asapiprant significantly reduced systemic spread and disease severity. The results indicated that while asapiprant did not reduce the pulmonary bacterial burden, it enhanced antimicrobial activity in circulating neutrophils and improved pulmonary barrier integrity, thereby preventing bacterial dissemination into the bloodstream .
Key Findings:
- Asapiprant treatment led to an 83% survival rate in infected mice compared to control groups.
- Enhanced levels of reactive oxygen species (ROS) were observed in lung macrophages/monocytes following treatment.
- The compound was shown to maintain epithelial/endothelial barrier integrity in the lungs .
Allergic Diseases
Asapiprant has also been investigated for its potential in treating allergic diseases such as asthma and allergic rhinitis. In various animal models, it demonstrated significant suppression of antigen-induced bronchoconstriction, airway hyper-responsiveness, and mucin production in the lungs .
Clinical Insights:
- In clinical trials for allergic rhinitis, patients treated with asapiprant exhibited reduced nasal resistance and secretion following allergen exposure.
- The compound was well-tolerated and showed promising results in reducing symptoms associated with allergic responses .
Case Study 1: Pneumococcal Infection Model
In a study focusing on pneumococcal pneumonia, young mice were treated with asapiprant post-infection. The treatment resulted in:
- Reduced disease severity: Significant decrease in mortality rates.
- Enhanced immune response: Increased antimicrobial activity noted in neutrophils .
Case Study 2: Allergic Rhinitis
A randomized controlled trial evaluated the effects of asapiprant on patients with seasonal allergic rhinitis. Results indicated:
- Efficacy: Patients reported lower symptom scores compared to placebo.
- Safety Profile: No significant adverse effects were reported during the trial period .
Data Summary
Application Area | Model/Study Type | Key Outcomes |
---|---|---|
Infectious Diseases | Mouse Model (Pneumonia) | 83% survival rate; enhanced immune response |
Allergic Diseases | Clinical Trials | Reduced symptoms of rhinitis; well-tolerated |
作用機序
ASAPIPRANTは、プロスタグランジンD2シグナル伝達経路に関与するDP1受容体に選択的に結合して拮抗することにより、その効果を発揮します。 この受容体を阻害することで、ASAPIPRANTは免疫細胞の遊走と活性化を抑制し、全体的な炎症反応を減弱させます 。 このメカニズムにより、ASAPIPRANTは様々な炎症性疾患の治療のための有望な候補となっています .
類似化合物:
OC000459: 同様の抗炎症作用を持つ別のDP1受容体アンタゴニスト。
ADC-3680: 喘息やアレルギー性鼻炎の治療に使用される選択的なDP2受容体アンタゴニスト.
比較: ASAPIPRANTは、DP1受容体に対する高い選択性と親和性という点で独特であり、他の類似化合物とは異なります。 その強力な抗炎症効果と潜在的な治療用途は、プロスタグランジン受容体アンタゴニストのクラスに貴重な追加要素となります .
生化学分析
Biochemical Properties
Asapiprant acts as an antagonist for the DP1 receptor, a protein that plays a crucial role in the biochemical reactions related to inflammation . By binding to the DP1 receptor, Asapiprant can inhibit the signaling of prostaglandin D2 (PGD2), a major metabolic product of the cyclo-oxygenase pathway . This interaction can potentially suppress the pro-inflammatory effects of PGD2, which are relevant to the pathophysiology of allergic airway disease .
Cellular Effects
Asapiprant has been shown to have significant effects on various types of cells and cellular processes. For instance, in animal models of allergic diseases, treatment with Asapiprant resulted in significant suppression of antigen-induced nasal resistance, nasal secretion, and cell infiltration in nasal mucosa . Moreover, Asapiprant-treated mice exhibited enhanced antimicrobial activity in circulating neutrophils and elevated levels of reactive oxygen species (ROS) in lung macrophages/monocytes .
Molecular Mechanism
The molecular mechanism of Asapiprant involves its binding to the DP1 receptor, thereby inhibiting the signaling of PGD2 . This can lead to a reduction in the pro-inflammatory effects of PGD2, contributing to the potential anti-inflammatory therapeutic effects of Asapiprant .
Temporal Effects in Laboratory Settings
In laboratory settings, Asapiprant has been observed to have significant effects over time. For instance, when orally administered to sheep for 4 days, Asapiprant significantly suppressed antigen-induced nasal resistance . This suggests that Asapiprant may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Asapiprant have been observed to vary with different dosages in animal models. For example, treatment with 3 and 30 mg/kg of Asapiprant in pigs significantly suppressed nasal secretion . This suggests that the effects of Asapiprant can be dose-dependent.
Metabolic Pathways
Asapiprant is involved in the metabolic pathways related to the signaling of PGD2 . By acting as an antagonist for the DP1 receptor, Asapiprant can inhibit the signaling of PGD2, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a DP1 receptor antagonist, it is likely that Asapiprant interacts with transporters or binding proteins that are involved in the signaling of PGD2 .
Subcellular Localization
As a DP1 receptor antagonist, Asapiprant likely exerts its effects at the locations where the DP1 receptor is present .
準備方法
合成経路と反応条件: ASAPIPRANTの合成は、重要な中間体の生成とその後の反応による最終化合物の生成など、複数のステップを含みます。詳細な合成経路は企業秘密ですが、一般的には以下のステップが含まれます。
- 一連の縮合および環化反応によるコア構造の生成。
- 受容体親和性と選択性を高めるための官能基の導入。
- 高い純度で最終生成物を得るための精製と結晶化 .
工業生産方法: ASAPIPRANTの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、以下が含まれます。
- 収率を最大化し、不純物を最小限にするための反応条件の最適化。
- 工業用グレードの試薬と溶媒の使用。
- 最終生成物の整合性と純度を確保するための厳格な品質管理基準の実施 .
化学反応の分析
反応の種類: ASAPIPRANTは、以下の反応を含む様々な化学反応を起こします。
酸化: 特定の官能基をその酸化型に変換する。
還元: 安定性を高めるために、特定の官能基を還元する。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
生成される主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたASAPIPRANTの様々な誘導体を含み、それらはさらなる研究開発に使用することができます .
類似化合物との比較
OC000459: Another DP1 receptor antagonist with similar anti-inflammatory properties.
ADC-3680: A selective DP2 receptor antagonist used for treating asthma and allergic rhinitis.
Comparison: ASAPIPRANT is unique in its high selectivity and affinity for the DP1 receptor, which distinguishes it from other similar compounds. Its potent anti-inflammatory effects and potential therapeutic applications make it a valuable addition to the class of prostaglandin receptor antagonists .
生物活性
Asapiprant, also known as S-555739 or BGE-175, is a synthetic compound primarily recognized as a selective antagonist of the prostaglandin D2 receptor (DP1). Its biological activity has been extensively studied in various contexts, particularly in allergic diseases and infectious diseases such as COVID-19. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Asapiprant functions by selectively inhibiting the DP1 receptor, which plays a significant role in mediating inflammatory responses. The inhibition of this receptor leads to a reduction in cyclic adenosine monophosphate (cAMP) levels, which are elevated by prostaglandin D2 (PGD2) signaling. This mechanism is crucial for its therapeutic effects in conditions characterized by excessive inflammation.
In Vitro Studies
In vitro studies have demonstrated that asapiprant effectively inhibits PGD2-induced cAMP elevation in human platelets with an IC50 value of 16 nM. The compound also exhibits varying degrees of inhibition in animal models, including guinea pigs, rats, and sheep, with IC50 values reported as 61 nM, 74 nM, and 15 nM respectively .
In Vivo Efficacy
Allergic Diseases:
Asapiprant has shown significant efficacy in animal models of allergic rhinitis and asthma. In studies involving guinea pigs, oral administration at doses of 1 mg/kg and 3 mg/kg resulted in an 82% and 92% suppression of PGD2-induced nasal resistance increase, respectively . Additionally, it reduced nasal secretion and cell infiltration in nasal lavage fluids when administered at doses ranging from 3 mg/kg to 30 mg/kg .
Table 1: Efficacy of Asapiprant in Animal Models
Model | Dose (mg/kg) | Effect on Nasal Resistance (%) | Effect on Nasal Secretion (%) |
---|---|---|---|
Guinea Pig | 1 | 82 | Significant reduction |
Guinea Pig | 3 | 92 | Significant reduction |
Rat | 10 | Not specified | Not specified |
Clinical Trials
Asapiprant is currently being investigated for its potential use in treating COVID-19. A Phase 2 clinical trial is assessing its efficacy in hospitalized adults with inflammatory symptoms related to COVID-19. Preliminary results suggest that asapiprant may reduce mortality rates and improve immune responses in older patients infected with SARS-CoV-2 .
Table 2: Summary of Clinical Trials Involving Asapiprant
Trial ID | Condition | Phase | Key Findings |
---|---|---|---|
NCT01651871 | Allergic Rhinitis | Phase 2 | Significant reduction in symptoms |
NCT04512512 | COVID-19 | Phase 2 | Reduced mortality and improved immune response |
Case Studies
A notable case study involved the administration of asapiprant to aged mice infected with Streptococcus pneumoniae. The treatment significantly reduced systemic spread and disease severity while enhancing the antimicrobial activity of neutrophils . This suggests that asapiprant not only targets allergic pathways but also plays a role in modulating immune responses during bacterial infections.
特性
IUPAC Name |
2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNWNTZRWXTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932372-01-5 | |
Record name | Asapiprant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASAPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does asapiprant exert its therapeutic effect against infections like Streptococcus pneumoniae?
A1: Asapiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). [, ] By blocking DP1, asapiprant disrupts the downstream signaling cascade initiated by prostaglandin D2 (PGD2), a molecule involved in inflammatory responses. [, ] In the context of Streptococcus pneumoniae infection, asapiprant has been shown to enhance the antimicrobial activity of neutrophils in circulation and boost reactive oxygen species (ROS) production in lung macrophages/monocytes. [] This enhanced immune response, coupled with improved pulmonary barrier integrity, helps limit bacterial dissemination from the lungs to the bloodstream. []
Q2: Is asapiprant effective against viral infections like COVID-19?
A2: Research suggests that asapiprant might hold therapeutic potential for COVID-19, particularly in older demographics. [, ] Studies using mouse models infected with a mouse-adapted SARS-CoV-2 demonstrated that asapiprant treatment protected aged mice from severe disease. [, ] The research highlights the role of the PLA2G2D-PGD2/DP1 pathway in age-related COVID-19 severity and suggests DP1 antagonism as a potential therapeutic strategy. [, ]
Q3: Are there any known drug interactions with asapiprant?
A3: Recent studies utilizing machine learning models identified asapiprant as a moderate inhibitor of cytochrome P450 2C9 (CYP2C9), a major drug-metabolizing enzyme in the liver. [] This finding suggests a potential for drug-drug interactions, particularly with medications metabolized by CYP2C9. Further research is necessary to determine the clinical relevance of this interaction and potential dosage adjustments required when co-administering asapiprant with CYP2C9 substrates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。